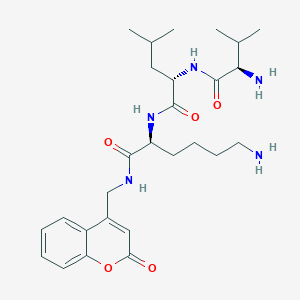![molecular formula C57H90N12O9 B8260288 (2S)-2-azido-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate;(2S)-2-azido-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid;cyclohexanamine;cyclohexylazanium](/img/structure/B8260288.png)
(2S)-2-azido-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate;(2S)-2-azido-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid;cyclohexanamine;cyclohexylazanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2S)-2-azido-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate;(2S)-2-azido-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid;cyclohexanamine;cyclohexylazanium is a complex organic molecule with potential applications in various fields. This compound features an azido group, a phenyl ring substituted with a tert-butyl group, and a propanoic acid moiety, making it a versatile candidate for chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-azido-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate involves multiple steps, starting with the preparation of the azido group and the tert-butyl-substituted phenyl ring. The azido group can be introduced via nucleophilic substitution reactions using sodium azide. The tert-butyl group is typically introduced through Friedel-Crafts alkylation. The final step involves esterification or amidation to form the propanoate or propanoic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azido group, leading to the formation of nitro or nitroso derivatives.
Reduction: Reduction of the azido group can yield amines or amides.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Hydrolysis: The ester or amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Halogens, nitrating agents.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines or amides.
Substitution: Halogenated or nitrated phenyl derivatives.
Hydrolysis: Carboxylic acids or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its azido group makes it a valuable intermediate for click chemistry, a widely used method for constructing molecular architectures.
Biology
In biological research, the compound can be used to study enzyme-substrate interactions, particularly those involving azido or phenyl groups. It may also serve as a probe for investigating metabolic pathways.
Medicine
The compound’s potential medicinal applications include its use as a precursor for drug development. The azido group can be modified to create bioactive molecules with therapeutic properties.
Industry
In the industrial sector, this compound can be used in the production of polymers, coatings, and other materials that require specific functional groups for enhanced performance.
Wirkmechanismus
The mechanism of action of (2S)-2-azido-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate involves its interaction with molecular targets through its azido and phenyl groups. The azido group can participate in bioorthogonal reactions, allowing for selective labeling and tracking of biomolecules. The phenyl ring can engage in π-π interactions with aromatic residues in proteins, influencing their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-2-amino-2-methyl-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid: Similar structure but with an amino group instead of an azido group.
(2S)-2-[(tert-butoxycarbonyl)amino]-3-(4-[(tert-butoxycarbonyl)amino]methylphenyl)propanoic acid: Contains tert-butoxycarbonyl-protected amino groups.
4-hydroxy-2-quinolones: Different core structure but similar in terms of functional group diversity.
Uniqueness
The uniqueness of (2S)-2-azido-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate lies in its combination of an azido group with a tert-butyl-substituted phenyl ring, providing a versatile platform for chemical modifications and applications in various fields.
Eigenschaften
IUPAC Name |
(2S)-2-azido-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate;(2S)-2-azido-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid;cyclohexanamine;cyclohexylazanium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C13H17N3O3.3C6H13N/c3*1-13(2,3)19-10-6-4-9(5-7-10)8-11(12(17)18)15-16-14;3*7-6-4-2-1-3-5-6/h3*4-7,11H,8H2,1-3H3,(H,17,18);3*6H,1-5,7H2/t3*11-;;;/m000.../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVRJVJPESSEQTQ-YJVSJHDDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)N=[N+]=[N-].CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)[O-])N=[N+]=[N-].CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)[O-])N=[N+]=[N-].C1CCC(CC1)[NH3+].C1CCC(CC1)[NH3+].C1CCC(CC1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)O)N=[N+]=[N-].CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)[O-])N=[N+]=[N-].CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)[O-])N=[N+]=[N-].C1CCC(CC1)[NH3+].C1CCC(CC1)[NH3+].C1CCC(CC1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H90N12O9 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1087.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
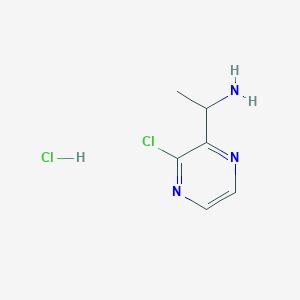
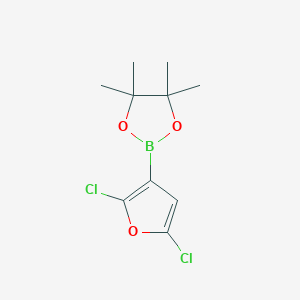
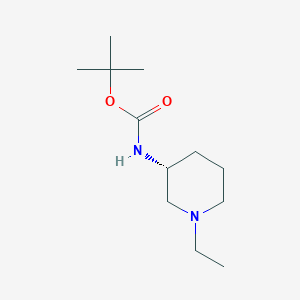
![5,7-dichloro-2-methylpyrido[3,4-b]pyrazine](/img/structure/B8260231.png)
![8-bromo-11-cyclopropyl-1,6,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraen-10-one](/img/structure/B8260238.png)
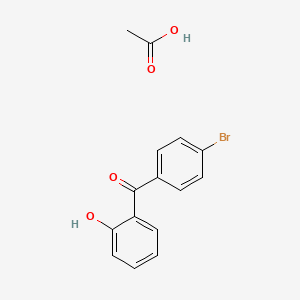
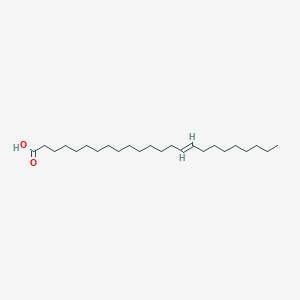
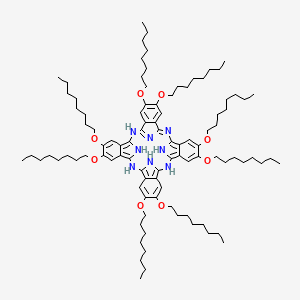
![[13-Hydroxy-5-(hydroxymethyl)-5,9-dimethyl-14-methylidene-15-oxo-11-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate](/img/structure/B8260275.png)
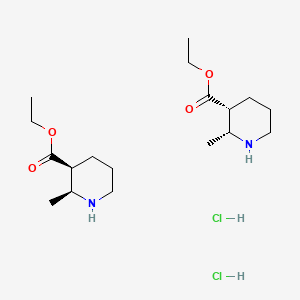
![(5,12,16,16-Tetramethyl-6-oxo-2,7,9-trioxahexacyclo[9.8.0.01,3.04,8.08,10.012,17]nonadec-4-en-15-yl) acetate](/img/structure/B8260289.png)
![(5,11,15,15-tetramethyl-6-oxo-2,7-dioxapentacyclo[8.8.0.01,3.04,8.011,16]octadec-4-en-14-yl) acetate](/img/structure/B8260295.png)
![10,14-Dihydroxy-14-(hydroxymethyl)-5,9-dimethyl-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B8260304.png)
